molecular formula C12H12O4 B184359 Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate CAS No. 105213-31-8

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B184359
CAS No.: 105213-31-8
M. Wt: 220.22 g/mol
InChI Key: PYDDGUYDXOJSJA-VMPITWQZSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butenoic acid, featuring a methoxyphenyl group and a methyl ester functional group

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by esterification with methanol. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as 4-methoxybenzaldehyde and ethyl acetoacetate, followed by their condensation and esterification. The reaction conditions are optimized to maximize yield and purity, and the final product is isolated using techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major products include 4-(4-methoxyphenyl)-2-oxobutanoic acid and 4-(4-methoxyphenyl)-2-oxobutanone.

    Reduction: The major products are 4-(4-methoxyphenyl)-2-hydroxybutanoate and 4-(4-methoxyphenyl)-2-hydroxybutanol.

    Substitution: The products vary depending on the substituent introduced, such as 4-(4-hydroxyphenyl)-2-oxobut-3-enoate.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate
  • Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
  • Methyl 4-(4-methoxyphenyl)-2-oxobutanoate

Uniqueness

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl ester functional group

Properties

IUPAC Name

methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDDGUYDXOJSJA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in the synthesis of 3-(4-Methoxystyryl)-2H-1,4-benzoxazin-2-one?

A1: this compound serves as a crucial starting material in the synthesis of 3-(4-Methoxystyryl)-2H-1,4-benzoxazin-2-one, a coumarin analog []. The research highlights its reaction with 2-aminophenol, ultimately leading to the formation of the target compound. This synthetic route demonstrates the utility of this compound in accessing potentially valuable coumarin derivatives.

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